4-Bromo-2-(3-methoxypropoxy)benzoic acid
Overview
Description
4-Bromo-2-(3-methoxypropoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a 3-methoxypropoxy group at the 2-position
Scientific Research Applications
4-Bromo-2-(3-methoxypropoxy)benzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-methoxypropoxy)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-(3-methoxypropoxy)benzoic acid, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-methoxypropoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile used, products such as 4-azido-2-(3-methoxypropoxy)benzoic acid or 4-cyano-2-(3-methoxypropoxy)benzoic acid.
Esters: Methyl 4-bromo-2-(3-methoxypropoxy)benzoate or ethyl 4-bromo-2-(3-methoxypropoxy)benzoate.
Alcohols: 4-Bromo-2-(3-methoxypropoxy)benzyl alcohol.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-methoxypropoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the methoxypropoxy group can interact with the target molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Similar structure but lacks the propoxy group.
4-Bromo-2-(2-methoxyethoxy)benzoic acid: Similar structure but has a shorter ethoxy chain instead of the propoxy group.
4-Bromo-2-(3-hydroxypropoxy)benzoic acid: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
4-Bromo-2-(3-methoxypropoxy)benzoic acid is unique due to the presence of both a bromine atom and a 3-methoxypropoxy group on the benzene ring. This combination of functional groups provides distinct chemical and physical properties, making it useful in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-bromo-2-(3-methoxypropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(12)3-4-9(10)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKGAIAIFRZVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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